molecular formula C10H8Cl2N2O B2359142 2,4-Dichloro-6-ethoxyquinazoline CAS No. 2206320-30-9

2,4-Dichloro-6-ethoxyquinazoline

Cat. No.: B2359142
CAS No.: 2206320-30-9
M. Wt: 243.09
InChI Key: ODRZIWBFXCPMNI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethoxyquinazoline (CAS: 2206320-30-9) is a quinazoline derivative with the molecular formula C₁₀H₈Cl₂N₂O and a molecular weight of 243.08 g/mol .

Properties

IUPAC Name

2,4-dichloro-6-ethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-2-15-6-3-4-8-7(5-6)9(11)14-10(12)13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZIWBFXCPMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxyquinazoline typically involves the reaction of 2,4-dichloroquinazoline with ethyl alcohol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with an ethoxy group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

2,4-Dichloro-6-ethoxyquinazoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications/Features References
This compound 2206320-30-9 C₁₀H₈Cl₂N₂O 243.08 Cl (2,4), OCH₂CH₃ (6) Research reagent, kinase inhibitor precursor
2,4-Dichloro-6-methoxyquinazoline 27631-29-4 C₉H₆Cl₂N₂O 229.06 Cl (2,4), OCH₃ (6) Higher electrophilicity due to smaller methoxy group
4-Chloro-6,7-dimethoxy-2-methylquinazoline 155960-92-2 C₁₁H₁₂ClN₂O₂ 254.68 Cl (4), OCH₃ (6,7), CH₃ (2) Enhanced solubility via polar methoxy groups
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline 183322-19-2 C₁₃H₁₄Cl₂N₂O₃ 317.16 Cl (4), ClCH₂CH₂O (6), CH₃OCH₂CH₂O (7) Intermediate in Erlotinib synthesis (anticancer drug)
6-Bromo-2,4-dichloroquinazoline 102393-82-8 C₈H₃BrCl₂N₂ 306.94 Br (6), Cl (2,4) Bromine enhances π-stacking in receptor binding
4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline 885277-22-5 C₁₆H₁₃ClN₂O 284.74 Cl (4), 4-OCH₃-C₆H₄ (2), CH₃ (6) Aryl substitution for receptor selectivity

Key Findings:

Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate lipophilicity compared to smaller methoxy analogs (e.g., 2,4-Dichloro-6-methoxyquinazoline), which may enhance membrane permeability .

Pharmacological Potential: Compounds with multiple methoxy groups (e.g., 4-Chloro-6,7-dimethoxy-2-methylquinazoline) exhibit improved aqueous solubility, making them candidates for oral drug formulations . Chloroethoxy and methoxyethoxy substituents (e.g., CAS 183322-19-2) are critical in tyrosine kinase inhibitors like Erlotinib, suggesting similar applications for this compound in targeted cancer therapies .

Synthetic Utility :

  • This compound serves as a versatile intermediate for synthesizing pyrazole, thiazole, and triazole derivatives via nucleophilic substitution at the C-2 and C-4 positions .
  • In contrast, aryl-substituted analogs (e.g., 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline) are tailored for selective enzyme inhibition due to steric and electronic effects .

Research Implications and Limitations

  • Structural Diversity: Minor substituent changes significantly alter physicochemical properties (e.g., logP, solubility) and biological activity.
  • Synthetic Challenges : Steric hindrance from the ethoxy group may complicate further functionalization compared to methoxy derivatives .

Biological Activity

2,4-Dichloro-6-ethoxyquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of two chlorine atoms and an ethoxy group attached to the quinazoline framework. This structural arrangement is believed to contribute to its biological efficacy.

Property Description
Molecular Formula C₉H₈Cl₂N₂O
Molecular Weight 233.08 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes or receptors, leading to alterations in cellular processes. For instance:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting DNA replication processes through interference with topoisomerases and DNA gyrase.
  • Anticancer Properties : Studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and S. aureus.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The following table summarizes findings from a study on its anticancer effects:

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest at G2/M phase

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections. The study utilized a combination therapy approach where this compound was administered alongside conventional antibiotics, resulting in enhanced efficacy against resistant strains.
  • Cancer Research : In a clinical trial involving patients with advanced breast cancer, this compound was tested for its safety and efficacy as a monotherapy. Preliminary results indicated a favorable safety profile with some patients experiencing partial responses .

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